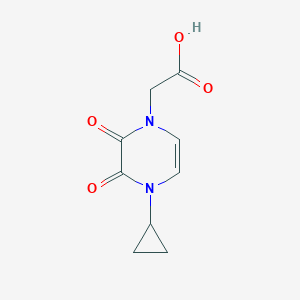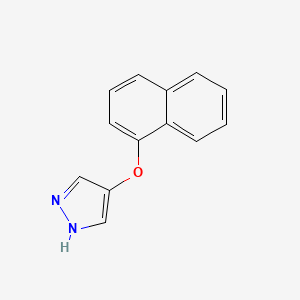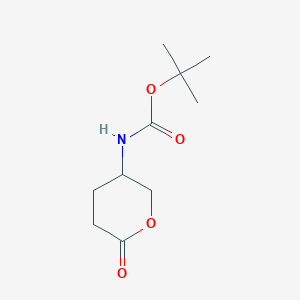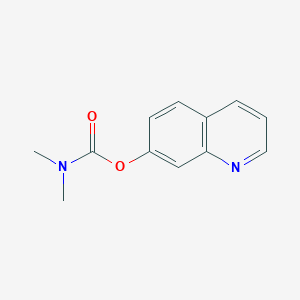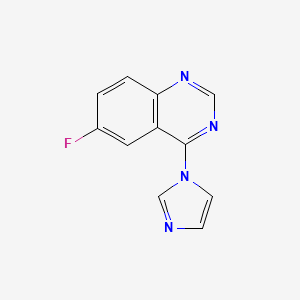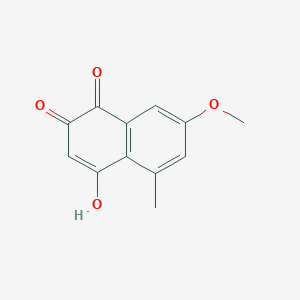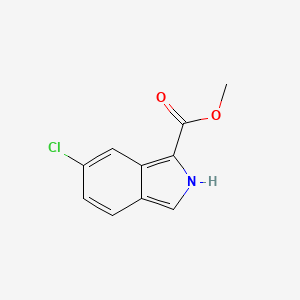
(8-Hydroxyquinolin-5-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Hydroxyquinolin-5-yl)methyl acetate is an organic compound derived from 8-hydroxyquinoline. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a quinoline ring fused to a phenol group, with an acetate group attached to the 5th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxyquinolin-5-yl)methyl acetate typically involves the reaction of 8-hydroxyquinoline with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the acetylation process. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes using automated reactors. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(8-Hydroxyquinolin-5-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with aldehyde or carboxylic acid groups.
Reduction: Hydroquinoline derivatives.
Substitution: Compounds with various functional groups replacing the acetate group.
Scientific Research Applications
(8-Hydroxyquinolin-5-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of (8-Hydroxyquinolin-5-yl)methyl acetate involves its ability to chelate metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes, leading to antimicrobial and anticancer effects. The compound can also interact with cellular targets, disrupting essential biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties.
8-Hydroxyquinoline-5-sulfonic acid: A derivative with enhanced water solubility.
8-Hydroxyquinoline-2-carboxylic acid: Another derivative with different functional properties.
Uniqueness
(8-Hydroxyquinolin-5-yl)methyl acetate stands out due to its specific structural modification, which imparts unique chemical and biological properties. The presence of the acetate group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
58370-96-0 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(8-hydroxyquinolin-5-yl)methyl acetate |
InChI |
InChI=1S/C12H11NO3/c1-8(14)16-7-9-4-5-11(15)12-10(9)3-2-6-13-12/h2-6,15H,7H2,1H3 |
InChI Key |
USZNMYUVICAVDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


